molecular formula C17H19NO4S B288857 N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B288857
M. Wt: 333.4 g/mol
InChI Key: CQUJNFOGCMYIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as TMB-8, is a chemical compound that has been extensively studied for its biochemical and physiological effects. TMB-8 is a potent inhibitor of intracellular calcium release, which makes it an important tool for researchers studying calcium signaling pathways.

Mechanism of Action

TMB-8 acts as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), which is responsible for releasing calcium from the endoplasmic reticulum. TMB-8 binds to the IP3R and prevents it from opening, thereby inhibiting calcium release.
Biochemical and Physiological Effects:
TMB-8 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes such as muscle contraction, secretion, and enzyme activation. TMB-8 has also been shown to inhibit cell migration and proliferation, and to induce apoptosis in some cell types.

Advantages and Limitations for Lab Experiments

One advantage of using TMB-8 in lab experiments is its potency as an inhibitor of calcium release. It is also relatively stable and easy to use. However, one limitation is that it can have off-target effects on other calcium channels and transporters, which can complicate data interpretation.

Future Directions

Future research using TMB-8 could focus on its potential therapeutic applications, particularly in diseases involving abnormal calcium signaling. TMB-8 could also be used in combination with other calcium channel inhibitors to better understand the complex signaling pathways involved in calcium regulation.

Synthesis Methods

TMB-8 can be synthesized using a multi-step process involving the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to produce TMB-8.

Scientific Research Applications

TMB-8 has been widely used in scientific research to study calcium signaling pathways in cells. It has been shown to inhibit calcium release from the endoplasmic reticulum and Golgi apparatus, which are important organelles involved in calcium signaling. TMB-8 has also been used to study the role of calcium in various cellular processes such as cell migration, proliferation, and apoptosis.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C17H19NO4S/c1-11-6-13(3)17(7-12(11)2)23(19,20)18-9-14-4-5-15-16(8-14)22-10-21-15/h4-8,18H,9-10H2,1-3H3

InChI Key

CQUJNFOGCMYIFQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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